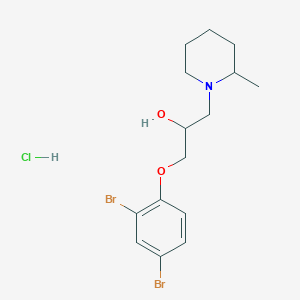

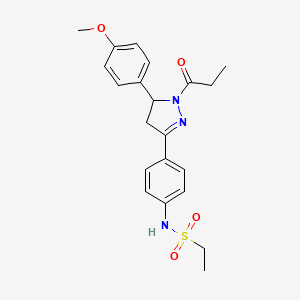

![molecular formula C19H18N2O3S2 B2637592 苯并[d]噻唑-2-基(2-((苯磺酰基)甲基)吡咯烷-1-基)甲苯酮 CAS No. 1448036-63-2](/img/structure/B2637592.png)

苯并[d]噻唑-2-基(2-((苯磺酰基)甲基)吡咯烷-1-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Benzo[d]thiazol-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . It has a vast number of applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminobenzothiazoles with other compounds . For example, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen in high yield . The synthesis of amides is extremely important for the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including 1H, 13C, UV, IR, and mass spectral data .Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques, including IR, 1H, 13C NMR, and mass spectral data .科学研究应用

合成和结构分析

- 已经开发出噻唑基吡唑和苯并恶唑衍生物合成的创新方法,通过光谱、分析数据揭示了它们的结构特征,并突出了它们的潜在抗菌活性 (Landage, Thube, & Karale, 2019).

- 一系列苯并咪唑衍生物,包括具有噻唑并吡咯烷和螺并吲哚稠合吡咯烷骨架的衍生物,通过 1,3-偶极环加成反应合成,其结构通过核磁共振、质谱和单晶 X 射线衍射研究得到证实。这些化合物展示了噻唑衍生物在创建复杂分子结构方面的多功能性 (Poomathi 等,2015).

- 使用晶体学和密度泛函理论 (DFT) 研究对 3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧硼烷-2-基)苯甲酸甲酯和相关化合物进行详细的结构解析,提供了对这些分子的构象和电子性质的见解 (Huang 等,2021).

生物活性及潜在应用

- 已经探索了苯并[d]噻唑-2-基(哌嗪-1-基)甲苯酮的抗分枝杆菌潜力,其中几种化合物对结核分枝杆菌 H37Rv 菌株表现出低微摩尔活性。这项研究强调了这些化合物作为抗结核剂的治疗潜力 (Pancholia 等,2016).

- 一种新型的 (5-氨基-1, 2, 4-三嗪-6-基)(2-(苯并[d]异恶唑-3-基)吡咯烷-1-基)甲苯酮衍生物被合成并评估了其抗惊厥活性,在最大电休克 (MES) 测试中显示出显着的疗效。这突出了噻唑衍生物在开发新型抗惊厥药物中的潜力 (Malik & Khan, 2014).

先进材料和化学性质

- 涉及密度泛函理论 (DFT) 和光谱分析的苯并[d]噻唑-2-基衍生物的研究阐明了电子性质和作为非线性光学 (NLO) 材料的潜力,提供了对这些化合物的电荷转移机制和分子静电势的见解 (Rajaraman 等,2015).

作用机制

While the specific mechanism of action for “Benzo[d]thiazol-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone” is not mentioned in the retrieved papers, benzothiazole derivatives have been found to possess a wide range of biological activities. For example, some benzothiazole derivatives have shown anti-inflammatory and analgesic activities .

属性

IUPAC Name |

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(1,3-benzothiazol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c22-19(18-20-16-10-4-5-11-17(16)25-18)21-12-6-7-14(21)13-26(23,24)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIDXZLMIKMQPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=NC3=CC=CC=C3S2)CS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

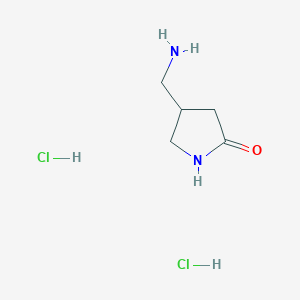

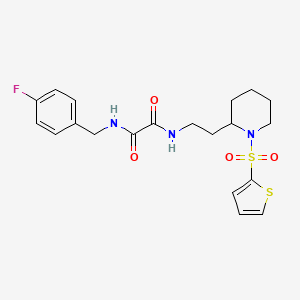

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2637509.png)

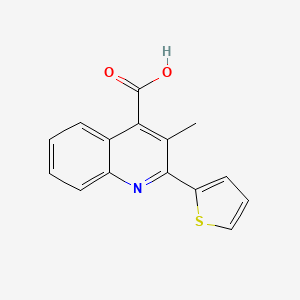

![ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2637511.png)

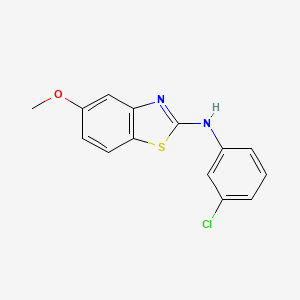

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(2-propoxyphenyl)acetamide](/img/structure/B2637515.png)

![5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2637518.png)

![ethyl (E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-(phenylcarbamoylamino)prop-2-enoate](/img/structure/B2637522.png)

![Ethyl 4-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate](/img/structure/B2637523.png)

![4,4,4-Trifluoro-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2637524.png)

![N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2637526.png)